molecular formula C18H19N5O2 B5498955 N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide

N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide

Cat. No. B5498955
M. Wt: 337.4 g/mol
InChI Key: HZKAQQPQVNOLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide, also known as MBAA, is a novel triazole compound that has shown promising results in scientific research. MBAA is a synthetic compound that was first synthesized in the early 2000s. Since then, it has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide is not fully understood. However, studies have shown that N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide can reduce inflammation, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide has also been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide is that it is relatively easy to synthesize and purify. N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide is also stable and can be stored for long periods of time. However, one of the limitations of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide. One area of research is to further elucidate the mechanism of action of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide. Another area of research is to explore the potential applications of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, researchers can explore the potential use of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide involves the reaction of 4-methoxybenzylamine with 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of acetic anhydride and pyridine. The resulting product is then purified through recrystallization to obtain pure N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide. The synthesis of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide is in the field of cancer research. Studies have shown that N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide has potent anti-cancer properties and can inhibit the growth of cancer cells. N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methylamino]-1-phenyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13(24)20-17-21-18(23(22-17)15-6-4-3-5-7-15)19-12-14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKAQQPQVNOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(=N1)NCC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide

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